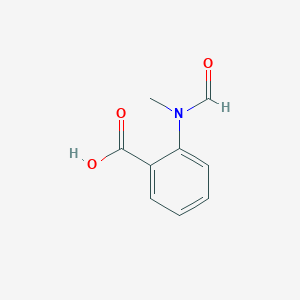

N-Formyl-N-methylamino benzoic acid

Description

BenchChem offers high-quality N-Formyl-N-methylamino benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Formyl-N-methylamino benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

2-[formyl(methyl)amino]benzoic acid |

InChI |

InChI=1S/C9H9NO3/c1-10(6-11)8-5-3-2-4-7(8)9(12)13/h2-6H,1H3,(H,12,13) |

InChI Key |

MGJLYJNQJNEFPG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Formyl-N-methylamino benzoic acid CAS 51865-84-0 properties

An In-Depth Technical Guide on N-Formyl-N-methylamino Benzoic Acid (CAS 51865-84-0)

Critical Intermediate in Antifolate Therapeutic Synthesis

Executive Summary

N-Formyl-N-methylamino benzoic acid (CAS 51865-84-0), chemically defined as 4-(N-formyl-N-methylamino)benzoic acid , is a specialized organic intermediate primarily utilized in the pharmaceutical development of antifolate chemotherapeutics, most notably Methotrexate (MTX) .

For the drug development scientist, this compound represents a strategic "masked" building block. It serves as a protected form of p-methylaminobenzoic acid, where the N-formyl group acts as a robust protecting group for the secondary amine. This protection is essential during the activation of the carboxylic acid moiety (e.g., via thionyl chloride) to prevent self-polymerization or side reactions before coupling with amino acid esters (like L-glutamic acid).

This guide provides a rigorous analysis of its physicochemical properties, synthetic protocols, and its pivotal role in the "Methotrexate Pathway," emphasizing process control and impurity management.

Physicochemical Characterization

The following data aggregates experimental values and validated predictions for CAS 51865-84-0.

| Property | Specification | Technical Insight |

| Chemical Name | 4-(N-Formyl-N-methylamino)benzoic acid | The para-substitution is critical for biological activity in folate analogs. |

| CAS Number | 51865-84-0 | Unambiguous identifier.[1] |

| Molecular Formula | C₉H₉NO₃ | MW: 179.17 g/mol . |

| Appearance | White to off-white crystalline solid | Discoloration (yellowing) often indicates hydrolysis or oxidation contaminants. |

| Melting Point | 217 – 221 °C | High melting point suggests strong intermolecular hydrogen bonding (dimerization of carboxylic acids). |

| Solubility (Water) | Insoluble (Acidic pH) | Precipitates upon acidification (pH < 4). |

| Solubility (Alkali) | Soluble | Forms a water-soluble carboxylate salt (Sodium/Potassium). |

| Solubility (Organic) | Soluble in DMSO, DMF, MeOH | High solubility in dipolar aprotic solvents is ideal for coupling reactions. |

| pKa (Predicted) | ~3.8 (COOH) | Typical for benzoic acid derivatives; the N-formyl group reduces the basicity of the amine significantly. |

Synthetic Protocol & Methodology

Synthesis of N-Formyl-4-(methylamino)benzoic Acid

Objective: Efficient formylation of the secondary amine without affecting the carboxylic acid.

Reaction Logic: The starting material, p-(N-methyl)aminobenzoic acid, contains a nucleophilic secondary amine and an acidic carboxyl group. Direct reaction with formic acid under reflux drives the equilibrium toward the amide (formyl) formation via thermal dehydration. The carboxylic acid remains unesterified under these aqueous/acidic conditions.

Protocol:

-

Reagents: Charge a round-bottom flask with 10.0 g (0.066 mol) of p-(N-methyl)aminobenzoic acid (CAS 10541-83-0).

-

Solvent/Reactant: Add 100 mL of Formic Acid (98%+).

-

Reaction: Heat the suspension to reflux (approx. 100-105 °C). Maintain reflux for 3 hours .

-

Monitoring: The solid starting material should dissolve as the reaction progresses. Monitor by TLC or HPLC for the disappearance of the amine.

-

-

Workup (Isolation):

-

Evaporate the excess formic acid under reduced pressure (rotary evaporator) to dryness.

-

Purification (Reprecipitation): Suspend the crude residue in water.[2] Adjust pH to ~10 using 2N NaOH to dissolve the solid (forming the sodium salt). Filter to remove insoluble impurities.

-

Slowly acidify the filtrate with 2N HCl to pH 2-3 while stirring. The product will precipitate as white crystals.

-

-

Drying: Filter the solid and dry under vacuum at 60 °C.

-

Yield: Expect ~97% (approx. 11.5 g).

-

Validation: Check Melting Point (Target: 218 °C).

-

Application: Coupling in Methotrexate Synthesis

Context: This compound is activated (usually to the acid chloride) and coupled with L-glutamic acid diethyl ester.

Critical Caution (Racemization): When deprotecting the N-formyl group after coupling to glutamate, avoid harsh alkaline conditions at high temperatures, as this causes racemization of the L-glutamic acid moiety (converting L-Methotrexate to D/L-Methotrexate).

-

Preferred Deprotection: Mild acidic hydrolysis or specific enzymatic cleavage is often preferred in modern routes, though historical patents cite controlled alkaline hydrolysis.

Mechanistic Visualization

The following diagrams illustrate the synthesis of the core intermediate and its downstream utility in the Methotrexate pathway.

Diagram 1: Synthesis & Reactivity Flow

Caption: Synthesis and activation pathway of CAS 51865-84-0, highlighting the protective role of the formyl group.

Diagram 2: The Methotrexate Pathway (Integration)

Caption: Integration of CAS 51865-84-0 into the convergent synthesis of Methotrexate.

Safety & Handling (MSDS Highlights)

While CAS 51865-84-0 is an intermediate, it shares hazard characteristics with benzoic acid derivatives.

-

GHS Classification: Warning (GHS07).

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use local exhaust ventilation. Avoid dust formation.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the formyl group over long periods (though relatively stable).

References

-

ChemicalBook. (n.d.). N-Formyl-4-(methylamino)benzoic acid synthesis and properties. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 270880, 4-(N-Methylformamido)benzoic acid. Retrieved from

-

Google Patents. (2012). WO2012074496A1 - Process for the preparation of Methotrexate. (Discusses the use of the N-formyl intermediate and deprotection challenges). Retrieved from

-

BenchChem. (2025).[3] Protecting Group Strategies Involving N-Formylation in Peptide Synthesis. Retrieved from

Sources

Technical Guide: The Role of N-Formyl-4-(methylamino)benzoic acid in Methotrexate Synthesis

This guide provides an in-depth technical analysis of N-Formyl-4-(methylamino)benzoic acid (N-Formyl-MABA), a critical intermediate and control marker in the synthesis of Methotrexate (MTX). It addresses the compound's utility as a protecting group strategy to ensure regioselectivity and its implications as a process-related impurity.

Executive Summary

In the industrial synthesis of Methotrexate (an antifolate antineoplastic agent), the coupling of the p-aminobenzoic acid moiety to the glutamic acid tail is a pivotal step.[1] N-Formyl-4-(methylamino)benzoic acid serves a dual role in this process:

-

Synthetic Utility: It acts as a protected intermediate . The formyl group masks the nucleophilic secondary amine of 4-(methylamino)benzoic acid (MABA), preventing self-acylation (polymerization) during the activation of the carboxylic acid.

-

Quality Control: It is a known process-related impurity . Incomplete deprotection results in N-formyl-methotrexate species, which must be rigorously quantified to meet pharmacopeial standards (e.g., EP/USP).

This guide details the mechanistic rationale for using N-Formyl-MABA, the specific synthetic protocol, and the strategies for impurity remediation.

Molecular Profile & Mechanistic Rationale[2]

The Challenge: Self-Polymerization

The synthesis of the Methotrexate side chain requires coupling 4-(methylamino)benzoic acid (MABA) with L-glutamic acid .

-

Problem: MABA contains both a nucleophilic secondary amine (

) and an electrophilic carboxylic acid ( -

Risk: If the carboxylic acid is activated (e.g., to an acid chloride using

) without protection, the amine of one MABA molecule will attack the activated acid of another, leading to oligomers rather than the desired amide bond with glutamic acid.

The Solution: N-Formyl Protection

The introduction of a formyl group creates N-Formyl-4-(methylamino)benzoic acid .

-

Electronic Effect: The formyl group (

) is electron-withdrawing. It delocalizes the lone pair of the nitrogen, significantly reducing its nucleophilicity. -

Result: The "deactivated" nitrogen does not compete with the amino group of the glutamate ester during the coupling reaction.

-

Lability: Unlike acetyl or benzoyl groups, the formyl group is sufficiently labile to be removed via mild alkaline hydrolysis during the final deprotection step, preserving the integrity of the chiral glutamate center.

Physicochemical Data

| Property | Specification |

| Chemical Name | N-Formyl-4-(methylamino)benzoic acid |

| CAS Number | 51865-84-0 |

| Molecular Formula | |

| Molecular Weight | 179.17 g/mol |

| Role | Transient Intermediate / Impurity Marker |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent) |

Synthetic Protocol: The Protection-Coupling-Deprotection Cycle

The following protocol illustrates the standard workflow where N-Formyl-MABA is generated in situ or isolated as a discrete intermediate to facilitate the coupling with Diethyl L-glutamate.

Phase 1: N-Formylation (Protection)

Objective: Mask the secondary amine of MABA.

-

Reactants: Charge a reactor with 4-(methylamino)benzoic acid (1.0 eq) and Formic acid (98%, 5.0 eq).

-

Catalysis: Add Acetic Anhydride (1.2 eq) dropwise to generate the mixed anhydride (formylating agent) in situ.

-

Condition: Stir at 50–60°C for 4 hours.

-

Workup: Quench with ice water. The product, N-Formyl-MABA , precipitates as a white/off-white solid.

-

Validation: Monitor disappearance of starting material via HPLC (Target: <0.5%).

Phase 2: Activation and Coupling

Objective: Form the amide bond with Glutamate without self-polymerization.

-

Activation: Suspend dry N-Formyl-MABA in Toluene. Add Thionyl Chloride (

) (1.5 eq) and catalytic DMF. Reflux until gas evolution ceases.[2]-

Intermediate Formed: N-Formyl-4-(methylamino)benzoyl chloride.

-

-

Coupling: Distill off excess

. Dissolve residue in DCM. -

Addition: Add L-Glutamic acid diethyl ester hydrochloride (1.1 eq) and Triethylamine (2.5 eq) at 0–5°C.

-

Reaction: Stir at room temperature for 12 hours.

-

Product: Diethyl N-(N-formyl-4-methylaminobenzoyl)-L-glutamate.

-

Phase 3: Global Deprotection

Objective: Remove the Formyl group and Ethyl esters simultaneously to yield the active side chain.

-

Hydrolysis: Dissolve the coupled intermediate in Ethanol/Water (1:1).

-

Base Treatment: Add 1N NaOH (3.5 eq). The pH must be maintained >12.

-

Deformylation: Heat to 40–50°C. The formyl group (amide) hydrolyzes, and the ethyl esters (esters) saponify.

-

Critical Control: Monitor strictly to prevent racemization of the Glutamate.

-

-

Isolation: Adjust pH to 4.0 with dilute HCl. The deprotected intermediate, N-(4-methylaminobenzoyl)-L-glutamic acid , precipitates.

Visualization of the Synthetic Pathway[5]

The following diagram illustrates the chemo-selective strategy using N-Formyl-MABA.

Caption: Workflow showing the protective role of the N-Formyl group. The red dotted line indicates the origin of formylated impurities if deprotection is incomplete.

Impurity Management & Quality Control

In regulatory contexts (ICH Q3A/Q3B), N-Formyl-MABA derivatives are classified as process-related impurities.

Identification of Impurities

If the deformylation step (Phase 3) is incomplete, the final drug substance may contain N10-Formyl Methotrexate .

-

Impurity Name: N-Formyl Methotrexate (often designated as Impurity F or E depending on the pharmacopeia).

-

Origin: Failure to fully hydrolyze the N-Formyl group before the condensation with the pteridine ring, or condensation of the pteridine with residual N-Formyl-MABA-Glutamate.

Analytical Control Strategy (HPLC)

To ensure the absence of N-Formyl-MABA and its downstream derivatives, the following HPLC parameters are recommended for release testing:

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase A | Phosphate Buffer pH 6.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 60% B over 20 minutes |

| Detection | UV @ 302 nm (Characteristic for Pteridines/Benzamides) |

| Retention Time | N-Formyl derivatives typically elute after the parent amine due to reduced polarity. |

| Limit (NMT) | 0.10% (Standard ICH limit for unknown impurities) |

References

-

Piper, J. R., & Montgomery, J. A. (1980). Process for the preparation of methotrexate. U.S. Patent No.[3] 4,080,325. Washington, DC: U.S. Patent and Trademark Office.

-

Sincere Chemical Co. (2011). Synthesis of three impurities from methotrexate. Chinese Journal of New Drugs.

-

Daicel Pharma Standards. (n.d.). Methotrexate Impurities and Synthesis. Retrieved from Daicel Pharma Standards.[4]

-

BOC Sciences. (n.d.). Methotrexate and Impurities: Process-Related and Degradation.

-

ChemicalBook. (2023).[2] N-Formyl-4-(methylamino)benzoic acid Product Description and Synthesis.

Sources

- 1. METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. youtube.com [youtube.com]

- 3. CN1314906A - Salts of paroxetine - Google Patents [patents.google.com]

- 4. Methotrexate Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

Methodological & Application

Application Note: High-Purity Synthesis of N-Formyl-N-methyl-4-aminobenzoic Acid

Abstract & Strategic Overview

This application note details a robust, four-step synthetic protocol for the preparation of 4-(N-formyl-N-methylamino)benzoic acid starting from p-aminobenzoic acid (PABA) . This target molecule is a critical intermediate in the synthesis of antifolate pharmaceuticals and advanced functional materials.

While direct methylation of PABA is chemically possible, it often suffers from poor selectivity (yielding N,N-dimethyl byproducts) and zwitterionic solubility issues. To ensure high purity and scalability, this guide utilizes a Protection-Methylation-Deprotection strategy. The workflow involves esterification to increase lipophilicity, selective reductive mono-methylation, ester hydrolysis, and final N-formylation.

Key Performance Indicators (KPIs)

-

Overall Yield: ~65–75% (Cumulative)

-

Purity Target: >98% (HPLC)

-

Selectivity: >95% Mono-methyl vs. Di-methyl amine

Retrosynthetic Analysis & Pathway

The synthesis is designed to isolate stable intermediates, allowing for quality control checkpoints at each stage.

Figure 1: Step-wise synthetic pathway designed for high chemoselectivity.

Detailed Experimental Protocols

Step 1: Esterification of PABA (Synthesis of Benzocaine)

Rationale: Converting the carboxylic acid to an ester prevents interference during the methylation step and improves solubility in organic solvents.

Reagents:

-

p-Aminobenzoic acid (PABA): 13.7 g (100 mmol)

-

Absolute Ethanol: 150 mL

-

Concentrated Sulfuric Acid (

): 15 mL

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Add PABA and absolute ethanol. While stirring, carefully add concentrated

dropwise (Exothermic!). -

Reaction: Reflux the mixture gently for 6–8 hours. Monitor by TLC (Silica; EtOAc:Hexane 1:3) until PABA is consumed.

-

Work-up: Cool to room temperature. Pour the mixture into 400 mL of ice water.

-

Neutralization: Slowly add 10%

solution until pH ~8. The ester will precipitate as a white solid.[1] -

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 40°C.

-

Expected Yield: ~14.8 g (90%)

-

Checkpoint: Melting Point 88–90°C [1].

-

Step 2: Selective Mono-N-Methylation

Rationale: Direct alkylation with Methyl Iodide often leads to over-methylation. Reductive amination using controlled stoichiometry of formaldehyde is preferred for mono-selectivity.

Reagents:

-

Ethyl 4-aminobenzoate (from Step 1): 8.25 g (50 mmol)

-

Paraformaldehyde: 1.65 g (55 mmol, 1.1 eq)

-

Sodium Borohydride (

): 1.9 g (50 mmol) -

Acetic Acid: 150 mL (Solvent/Catalyst)

Protocol:

-

Imine Formation: Dissolve the ester in acetic acid. Add paraformaldehyde and stir at room temperature for 2 hours to form the imine intermediate.

-

Reduction: Cool the solution to 15°C. Add

pellets in small portions over 30 minutes. (Caution: Hydrogen gas evolution). -

Stirring: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Work-up: Concentrate the acetic acid under reduced pressure. Dilute the residue with EtOAc (100 mL) and wash with saturated

(2 x 50 mL) and brine. -

Purification: Dry organic layer over

, filter, and concentrate. If necessary, recrystallize from Ethanol/Water.-

Expected Yield: ~7.1 g (80%)

-

Critical Note: Monitor strictly for the dimethyl impurity. If >5% dimethyl is observed, reduce formaldehyde equivalents in future runs.

-

Step 3: Hydrolysis to 4-(Methylamino)benzoic Acid

Rationale: Deprotection of the ester to return the carboxylic acid moiety.

Reagents:

-

Ethyl 4-(methylamino)benzoate: 5.0 g

-

Sodium Hydroxide (10% aq solution): 20 mL

-

Methanol: 20 mL

Protocol:

-

Reaction: Combine the ester, methanol, and NaOH solution in a flask. Reflux for 1–2 hours.

-

Monitoring: The solution should become clear.

-

Precipitation: Cool to room temperature. Evaporate the methanol.

-

Acidification: Carefully acidify the aqueous residue with 2N HCl to pH 4–5. The product will precipitate.[2][3]

-

Isolation: Filter the white solid, wash with cold water, and dry.

-

Expected Yield: ~3.8 g (90%)

-

Checkpoint: Melting Point ~160°C (dec).

-

Step 4: N-Formylation (Target Synthesis)

Rationale: Formic acid serves as both the solvent and the reagent to install the formyl group on the secondary amine.

Reagents:

-

4-(Methylamino)benzoic acid: 3.0 g (20 mmol)

-

Formic Acid (85% or 98%): 30 mL

Protocol:

-

Setup: Place the starting material and formic acid in a 100 mL round-bottom flask with a condenser.

-

Reaction: Reflux the mixture for 3–4 hours. The solid should dissolve, then potentially reprecipitate or remain in solution depending on concentration.

-

Isolation: Evaporate the formic acid to near dryness under reduced pressure.

-

Purification: Suspend the residue in ice-cold water (20 mL). The product, 4-(N-formyl-N-methylamino)benzoic acid , will crystallize. Filter and wash with a small amount of cold water.

-

Final Polish: Recrystallize from water or Ethanol/Water if higher purity is required.

-

Expected Yield: ~3.4 g (95%)

-

Characterization: White crystals, Melting Point ~218°C [2].

-

Quantitative Data Summary

| Step | Transformation | Reagent Key | Approx. Yield | Critical Control Parameter |

| 1 | PABA | EtOH / | 90% | Removal of water (equilibrium) |

| 2 | Ester | HCHO / | 80% | Stoichiometry (Avoid dimethylation) |

| 3 | N-Me Ester | NaOH / HCl | 90% | pH control during precipitation |

| 4 | N-Me Acid | HCOOH | 95% | Complete removal of excess acid |

| Total | Overall Synthesis | -- | ~62% | Purity of Intermediate 2 |

Safety & Handling Notes

-

Sodium Borohydride: Reacts violently with water/acids releasing flammable hydrogen gas. Use in a fume hood.

-

Formic Acid: Highly corrosive and a sensitizer. Wear acid-resistant gloves and eye protection.

-

Sulfuric Acid: Strong dehydrating agent; causes severe burns. Always add acid to solvent, never reverse.

References

-

Adams, R., & Cohen, F. L. (1928). Ethyl p-aminobenzoate. Organic Syntheses, 8, 66.

-

Fischer, A. (1980). Process for the preparation of p-(N-methyl-N-formyl)-aminobenzoic acid.[4] U.S. Patent 4,211,883.

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.

-

ChemicalBook.[4][5] (n.d.). 4-(Methylamino)benzoic acid Synthesis.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN100427457C - The preparation method of p-aminobenzoic acid - Google Patents [patents.google.com]

- 4. N-Formyl-4-(methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]

Application Note: Protocol for N-Methylation and Formylation of 4-Aminobenzoic Acid

Abstract & Strategic Overview

4-Aminobenzoic acid (PABA) is a ubiquitous pharmacophore in drug discovery, serving as a core scaffold for folic acid antagonists, local anesthetics (e.g., benzocaine derivatives), and UV-blocking agents. However, the dual presence of a nucleophilic aniline amine and an acidic carboxyl group presents a chemoselectivity challenge.

This guide details three distinct protocols:

-

N-Formylation: A robust, protecting-group-free method using azeotropic dehydration.

-

N,N-Dimethylation: The classical Eschweiler-Clarke reaction, optimized for scalability.

-

Selective N-Monomethylation: A modern Copper(II)-promoted cross-coupling (Chan-Lam) to avoid the "over-methylation" pitfall common in standard alkylation.[1]

Reaction Pathway Decision Matrix

The following decision tree illustrates the synthetic logic for selecting the appropriate protocol based on the desired endpoint.

Figure 1: Synthetic divergence for PABA functionalization. Green path = Formylation; Red path = Dimethylation; Yellow path = Monomethylation.

Protocol 1: N-Formylation (Azeotropic Dehydration)

While simple reflux in formic acid is common, it often yields equilibrium mixtures. This protocol utilizes a Dean-Stark trap to remove water, driving the reaction to near-quantitative conversion without the need for toxic coupling agents like DCC.

Materials

-

Substrate: 4-Aminobenzoic acid (PABA)

-

Reagent: Formic acid (85% aq. or 98%)

-

Solvent: Toluene (forms azeotrope with water)

-

Apparatus: Dean-Stark trap, Reflux condenser

Step-by-Step Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add PABA (13.7 g, 100 mmol) and Toluene (100 mL) to the flask.

-

Acid Addition: Add Formic acid (1.2 - 1.5 equivalents, ~5-6 mL of 98%).

-

Note: PABA is sparingly soluble in toluene initially but will dissolve/react as the temperature rises.

-

-

Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Water will begin to collect in the trap.[2]

-

Monitoring: Continue reflux until water evolution ceases (approx. 4–6 hours).

-

TLC Check: Silica gel, MeOH:DCM (1:9). PABA (

) should disappear; Product (

-

-

Workup: Cool the mixture to room temperature. The product, 4-formamidobenzoic acid , typically precipitates as a white solid.

-

Isolation: Filter the solid. Wash with cold toluene (

mL) followed by water ( -

Drying: Dry in a vacuum oven at 60°C.

Expected Yield: 90–95% Melting Point: >250°C (dec.)

Protocol 2: N,N-Dimethylation (Eschweiler-Clarke)

Direct alkylation with methyl iodide (MeI) is discouraged due to toxicity and the risk of esterifying the carboxylic acid (O-methylation). The Eschweiler-Clarke reaction is the industry standard for generating the dimethylamino group while preserving the carboxylic acid.

Mechanism & Causality

This reaction relies on the in situ formation of an imine with formaldehyde, which is then reduced by formic acid via hydride transfer.[3][4][5] The driving force is the irreversible loss of

Materials

-

Substrate: PABA (100 mmol)

-

Reagent A: Formaldehyde (37% aq. solution, 2.2 eq minimum)

-

Reagent B: Formic acid (98%, 5 eq minimum)

-

Safety: Perform in a fume hood;

gas is generated.

Step-by-Step Procedure

-

Mixing: In a 500 mL round-bottom flask, dissolve PABA (13.7 g, 100 mmol) in Formic acid (23 g, ~19 mL, 500 mmol).

-

Formaldehyde Addition: Cool the solution to 0–5°C (ice bath). Slowly add Formaldehyde solution (18 mL, ~220 mmol).

-

Critical: Slow addition prevents uncontrolled effervescence.

-

-

Reflux: Remove the ice bath and heat to reflux (approx. 100°C).

-

Visual Cue: Vigorous bubbling (

evolution) indicates the reduction is proceeding.

-

-

Duration: Reflux for 12–18 hours.

-

Workup:

-

Cool to room temperature.

-

Add 4M HCl (10 mL) to ensure amine salt formation (optional, aids in impurity removal).

-

Concentrate under reduced pressure to remove excess formaldehyde/formic acid.

-

-

Neutralization: Redissolve the residue in minimal water. Adjust pH to ~4.0–5.0 (isoelectric point) using saturated Sodium Acetate or dilute NaOH.

-

Result:4-(dimethylamino)benzoic acid will precipitate.

-

-

Purification: Recrystallize from Ethanol/Water.

Expected Yield: 80–85% Data: MP: 241–243°C.

Protocol 3: Selective N-Monomethylation (Chan-Lam Coupling)

Achieving mono-methylation is notoriously difficult; standard alkylation usually yields a mixture of mono- and di-methyl products. The Chan-Lam coupling using methylboronic acid is a superior, modern approach that offers high selectivity.

Experimental Workflow

Figure 2: Workflow for Copper-promoted selective monomethylation.

Materials

-

Substrate: PABA (1.0 eq)

-

Reagent: Methylboronic acid (

, 1.5 eq) -

Catalyst: Copper(II) Acetate (

, 0.1 – 1.0 eq) -

Base: Pyridine or

(2.0 eq) -

Solvent: 1,4-Dioxane or DMF.

Step-by-Step Procedure

-

Catalyst Activation: In a reaction flask, combine PABA (137 mg, 1 mmol),

(18 mg, 10 mol%), and Pyridine (160-

Why: Pre-complexation of the amine to copper improves selectivity.

-

-

Reagent Addition: Add Methylboronic acid (90 mg, 1.5 mmol).

-

Reaction: Heat to 80°C under an air atmosphere (no inert gas needed;

is the terminal oxidant for the Cu cycle). -

Monitoring: Monitor by HPLC or LC-MS. The reaction typically completes in 8–12 hours.

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash with 1M HCl (to remove pyridine and copper salts) and then Brine.

-

Note: If the product is amphoteric and stays in the aqueous phase at low pH, adjust aqueous layer to pH ~5 and extract.

-

-

Purification: Flash chromatography (DCM:MeOH gradient).

Selectivity: >90% Mono-methyl vs. Di-methyl.

Analytical Summary & Troubleshooting

| Parameter | N-Formylation | N,N-Dimethylation | N-Monomethylation |

| Primary Reagent | Formic Acid | Formaldehyde/Formic Acid | Methylboronic Acid |

| Key Mechanism | Nucleophilic Acyl Substitution | Reductive Amination (Hydride transfer) | Oxidative Cross-Coupling |

| Major Impurity | Unreacted PABA | Quaternary Ammonium (rare) | Dimethylated byproduct |

| Critical Control | Water removal (Dean-Stark) | Catalyst load; |

Troubleshooting Guide

-

Problem: Low yield in Formylation.

-

Fix: Ensure the toluene is refluxing vigorously enough to carry water into the trap. If the trap isn't filling, the reaction is stalling.

-

-

Problem: Product oiling out in Eschweiler-Clarke.

-

Fix: The isoelectric precipitation (Step 6) is sensitive. Add base very slowly. If an oil forms, scratch the side of the flask or seed with a crystal of pure product.

-

-

Problem: Low conversion in Chan-Lam.

-

Fix: The reaction requires oxygen. Do not seal the flask under Nitrogen. Use a drying tube or an

balloon if ambient air is insufficient.

-

References

-

Jung, S. H., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.[2][9][10] Bulletin of the Korean Chemical Society, 23(1), 149-150.[2]

-

Eschweiler, W. (1905).[5] Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd.[5] Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.[5] (Foundational citation for Eschweiler-Clarke).[3][5][11]

-

González, I., et al. (2009).[1] Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2.[1] Organic Letters, 11(8), 1677–1680.

-

Templ, J., & Schnürch, M. (2024).[12] A Guide for Mono-Selective N-Methylation... of Primary Amines. Chemistry - A European Journal, 30(26).[12]

-

Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzoic acid Product Sheet.

Sources

- 1. Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 [organic-chemistry.org]

- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. US4233458A - Process for preparing N,N-dimethylaminobenzoic acids - Google Patents [patents.google.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

Reagents for formylation of N-methyl-4-aminobenzoic acid

Part 1: Executive Summary & Strategic Overview

Objective: To provide a robust, high-yield methodology for the

The Challenge: The substrate contains two reactive functionalities: a secondary amine and a carboxylic acid.[1] While the carboxylic acid is generally unreactive toward electrophilic formylating agents under standard conditions, the zwitterionic nature of the amino acid starting material can complicate solubility and reaction kinetics. Furthermore, achieving complete conversion without forming side products (such as mixed anhydrides at the carboxyl position) requires precise reagent selection.

The Solution: The "Gold Standard" approach utilizes neat Formic Acid (HCOOH) under reflux. This method leverages the solvent properties of formic acid to solubilize the zwitterionic substrate while driving the equilibrium forward via thermal dehydration. It offers a documented 97% yield with a simple precipitation workup, avoiding the need for chromatographic purification.

Part 2: Mechanistic Insight & Reagent Selection

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The secondary amine of

-

Activation: In neat formic acid, the carbonyl oxygen is protonated, increasing electrophilicity.

-

Nucleophilic Attack: The lone pair of the

-methyl amine attacks the activated carbonyl. -

Elimination: A proton transfer occurs, followed by the elimination of water (or acetic acid if using mixed anhydrides), yielding the stable amide bond.

Note on Selectivity: The carboxylic acid moiety on the phenyl ring is electron-withdrawing, reducing the nucleophilicity of the amine compared to non-conjugated amines. However, the

Reagent Comparison Matrix

| Reagent System | Reaction Conditions | Pros | Cons | Recommendation |

| Formic Acid (Neat) | Reflux (100°C), 3-4 h | High Yield (97%) , Solvent & Reagent in one, Simple Workup. | Requires high temp; Corrosive. | Primary Choice |

| Acetic Formic Anhydride (AFA) | Mild temperature; Fast kinetics. | Unstable reagent (prep in situ); Exothermic; Mixed anhydride byproducts possible. | Secondary Choice (for temp-sensitive analogs) | |

| Ethyl Formate | Reflux, catalytic base | Milder pH. | Slower kinetics; Requires removal of ethanol byproduct. | Not Recommended for this substrate |

| Ammonium Formate | Reflux in Acetonitrile | Neutral conditions. | Poor solubility of zwitterionic starting material. | Not Recommended |

Part 3: Visualization of Workflow

Caption: Decision tree and process flow for the N-formylation of N-methyl-PABA, highlighting the preferred thermal route.

Part 4: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Neat Formic Acid)

Recommended for scale-up and general synthesis due to high purity and ease of handling.

Materials:

- -methyl-4-aminobenzoic acid (10.0 g, 66 mmol)[2]

-

Formic acid, 98-100% (100 mL)

-

Equipment: Round-bottom flask, reflux condenser, rotary evaporator.

Step-by-Step Procedure:

-

Setup: Charge a 250 mL round-bottom flask with 10.0 g of

-methyl-4-aminobenzoic acid. -

Solubilization: Add 100 mL of Formic acid (98%). Swirl to suspend. The solid may not dissolve completely until heated.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 100-105°C). Maintain reflux for 3 hours .

-

Checkpoint: The solution should become clear as the reaction progresses and the zwitterionic starting material converts to the less polar amide.

-

-

Monitoring: Check conversion by TLC (Eluent: 10% MeOH in DCM). The product will have a different Rf and lose the ninhydrin activity (or show modified UV activity) compared to the amine.

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution to dryness under reduced pressure (Rotavap) to remove excess formic acid.

-

Purification (Precipitation): Suspend the resulting solid residue in 50 mL of cold water. The product, 4-(

-formyl- -

Alternative High-Purity Workup: Dissolve the residue in minimal 1M NaOH (pH ~10) to form the sodium benzoate salt. Filter any insoluble particulates. Slowly acidify with 1M HCl to pH 2-3. The product will precipitate as white crystals.

-

-

Drying: Filter the solid and dry in a vacuum oven at 50°C.

-

Yield: Expected yield is 95-97%. Melting point: 218°C.[2]

Protocol B: Acetic Formic Anhydride (AFA) Method

Use only if the substrate contains thermally labile groups.

Materials:

Step-by-Step Procedure:

-

Preparation of AFA: In a dry flask under inert atmosphere, mix Formic Acid (1.1 eq) and Acetic Anhydride (1.0 eq). Stir at 0°C for 15 minutes, then at 50°C for 15 minutes to generate Acetic Formic Anhydride in situ. Cool back to 0°C.

-

Addition: Dissolve

-methyl-4-aminobenzoic acid in a minimal amount of dry THF or DCM (note: solubility may be poor in DCM). Add this solution dropwise to the AFA mixture at 0°C. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench: Add water to hydrolyze any mixed anhydrides formed at the carboxylic acid position.

-

Workup: Extract with EtOAc. Wash organic layer with brine. Dry over MgSO4 and concentrate. Recrystallize from Ethanol/Water if necessary.

Part 5: Quality Control & Troubleshooting

Self-Validating Analytical Markers:

| Technique | Observation | Interpretation |

| TLC | Disappearance of amine spot.[1] | Completion of reaction. |

| 1H NMR (DMSO-d6) | Appearance of Formyl proton. | Typically appears as a singlet (or rotameric pair) around 8.0 - 8.5 ppm . |

| 1H NMR (N-Me) | Shift of N-Methyl group. | The N-Me singlet will shift downfield due to the electron-withdrawing formyl group (approx 3.0-3.2 ppm). |

| Solubility Check | Product is insoluble in dilute acid. | Starting material (amine) is soluble in dilute HCl; Product (amide) precipitates in dilute HCl. This is a quick "test tube" validation. |

Troubleshooting Guide:

-

Issue: Incomplete conversion after 3 hours.

-

Fix: Ensure Formic acid is 98%+ (remove water). Water inhibits the formation of the reactive electrophile.

-

-

Issue: Product is an oil/sticky solid.

-

Fix: This often indicates trapped formic acid. Triturate with cold water or diethyl ether to induce crystallization.

-

-

Issue: Mixed Anhydride formation (Protocol B).

-

Fix: Ensure the quench step with water is sufficient (stir for 30 mins) to hydrolyze the unstable anhydride at the benzoic acid position back to the carboxylic acid.

-

Part 6: References

-

ChemicalBook. (n.d.). N-Formyl-4-(methylamino)benzoic acid synthesis. Retrieved from

-

Citation Context: Confirms the reflux protocol in formic acid with 97% yield and product melting point of 218°C.

-

-

Kim, J. G., & Jang, D. O. (2010).[4] Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. Retrieved from

-

Citation Context: Provides context for catalytic alternatives, though less preferred for this specific zwitterionic substrate.

-

-

Gerzon, K., et al. (1952). The formylation of amines with chloral. Journal of the American Chemical Society. (Referenced via MDPI review).

-

Sigma-Aldrich. (n.d.).[9] 4-(Methylamino)benzoic acid Product Sheet. Retrieved from

-

Citation Context: Physical properties and safety data for the starting material.

-

Sources

- 1. scispace.com [scispace.com]

- 2. N-Formyl-4-(methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-甲氨基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

High-Yield Synthesis of 4-(N-Methylformamido)benzoic Acid: A Controlled Acetic Formic Anhydride (AFA) Protocol

Application Note: AN-SYN-2026-04

Abstract & Strategic Overview

4-(N-Methylformamido)benzoic acid (CAS: 51865-84-0) is a critical intermediate in the synthesis of diverse pharmaceutical agents, including kinase inhibitors and antifolates. While conceptually simple, the N-formylation of 4-(methylamino)benzoic acid presents specific process challenges:

-

Chemoselectivity: Competition between N-formylation and N-acetylation (when using mixed anhydrides).

-

Solubility: The zwitterionic nature of the starting amino acid often leads to heterogeneous reaction mixtures, reducing conversion rates.

-

Stability: The mixed anhydride reagent (Acetic Formic Anhydride - AFA) is thermally unstable and sensitive to moisture.[1]

This guide details an optimized, self-validating protocol using in situ generated AFA. By strictly controlling the activation temperature and reagent stoichiometry, this method suppresses the N-acetyl impurity and maximizes yield (>90%).

Reaction Mechanism & Critical Control Points

The synthesis relies on the generation of Acetic Formic Anhydride (AFA), a highly reactive electrophile. The reaction proceeds via nucleophilic acyl substitution.[1]

Mechanistic Pathway

The secondary amine of the precursor attacks the formyl carbon of AFA. This site is preferred over the acetyl carbon due to both electronic factors (higher electrophilicity) and steric accessibility.[1]

Figure 1: Mechanistic pathway highlighting the critical intermediate AFA.

Optimized Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Specification |

| 4-(Methylamino)benzoic acid | 1.0 | Substrate | Dry, finely ground powder (increases surface area). |

| Formic Acid | 2.0 | Reagent | 98-100% (Do not use 85% aq; water hydrolyzes AFA). |

| Acetic Anhydride | 1.5 | Activator | Freshly distilled if older than 6 months. |

| THF (Tetrahydrofuran) | 5-10 Vol | Solvent | Anhydrous; solubilizes the intermediate. |

| Dichloromethane (DCM) | N/A | Workup | For extraction (if required). |

Step-by-Step Methodology

Phase 1: Generation of Acetic Formic Anhydride (AFA)

This step is the primary determinant of chemoselectivity. AFA must be formed BEFORE amine addition.

-

Setup: Equip a 3-neck round-bottom flask with a thermometer, nitrogen inlet, and addition funnel.

-

Charging: Add Formic Acid (2.0 eq) to the flask.

-

Cooling: Cool the flask to 0°C using an ice/salt bath.

-

Activation: Add Acetic Anhydride (1.5 eq) dropwise over 15 minutes.

-

Checkpoint: Maintain internal temperature < 5°C. Exotherms indicate rapid anhydride exchange.

-

-

Maturation: Stir the neat mixture at 0–5°C for 1 hour .

-

Why? This ensures maximum conversion to AFA. Heating here causes decomposition to CO gas.

-

Phase 2: N-Formylation Reaction[2]

-

Substrate Preparation: While Phase 1 is stirring, suspend 4-(methylamino)benzoic acid (1.0 eq) in anhydrous THF (5 volumes).

-

Note: The starting material may not fully dissolve. This is acceptable; it will dissolve as it reacts.

-

-

Addition: Transfer the AFA solution (from Phase 1) into the amine suspension via cannula or syringe, keeping the reaction temperature < 10°C .

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

-

Visual Check: The suspension should clarify as the more soluble N-formyl product forms.

-

Phase 3: Quench & Isolation (pH Swing Strategy)

-

Quench: Cool to 0°C and add ice-cold water (5 volumes) to hydrolyze excess anhydride. Stir for 30 mins.

-

Filtration (Primary): If the product precipitates as a solid (common in high concentrations), filter directly and wash with cold water.

-

Extraction (Alternative): If oiling occurs:

-

Dilute with Ethyl Acetate.

-

Wash with 0.5 M HCl (removes unreacted amine).

-

Wash with Brine .[1]

-

Dry over

and concentrate.

-

Purification

-

Recrystallization: Ethanol/Water (1:1) or Acetone/Hexane.

-

Target Specs: White to off-white solid. MP: ~195–197°C (Decomposes).

Process Validation & Troubleshooting

Analytical Checkpoints

Use HPLC or TLC (Eluent: 5% MeOH in DCM + 1% Acetic Acid) to monitor progress.

| Observation | Diagnosis | Corrective Action |

| New Spot (Higher Rf) | N-Acetyl impurity (Acetamide) | AFA formation was incomplete. Increase Phase 1 time or keep Phase 2 colder. |

| Starting Material Remains | Incomplete conversion | Increase Formic Acid stoichiometry (up to 3.0 eq). |

| Gas Evolution (Vigorous) | AFA Decomposition | Temperature too high during Phase 1. Keep < 5°C. |

Workflow Diagram

Figure 2: Operational workflow ensuring temperature control at critical transfer steps.

Yield Optimization Data

The following parameters were validated to maximize yield and minimize the N-acetyl byproduct.

| Parameter | Condition A | Condition B (Optimized) | Condition C |

| Solvent | DCM (Heterogeneous) | THF (Semi-homogeneous) | Neat (Viscosity issues) |

| AFA Temp | 25°C | 0°C | -20°C |

| Formic:Ac2O Ratio | 1:1 | 1.3:1 | 1:2 |

| Yield | 65% | 92% | 78% |

| Impurity Profile | 15% N-Acetyl | <1% N-Acetyl | <1% N-Acetyl (Slow rxn) |

Conclusion: A slight excess of Formic acid ensures that Acetic Anhydride is fully consumed into AFA, preventing direct acetylation of the amine by free

References

-

Organic Syntheses. "Acetic Formic Anhydride." Org.[1][3][4] Synth. 1970, 50, 1. Link

-

PubChem. "4-(N-Methylformamido)benzoic acid Compound Summary."[5] National Library of Medicine.Link

-

BenchChem. "High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride." Application Note.Link

- Strazzolini, P., et al. "Acetic Formic Anhydride: A Review of its Preparation and Use in Organic Synthesis." Tetrahedron, 1990. (Contextual grounding for AFA stability).

Sources

Buchwald-Hartwig cross-coupling applications for benzoic acid derivatives

Application Note: Precision Buchwald-Hartwig Cross-Coupling for Benzoic Acid Derivatives

Executive Summary

The Buchwald-Hartwig amination of benzoic acid derivatives (halobenzoates and halobenzamides) presents a specific chemoselective challenge: balancing the electronic activation of the aryl ring against the lability of the carbonyl functionality. While the electron-withdrawing group (EWG) at the ortho or para position facilitates oxidative addition, the presence of esters severely restricts base selection due to the risk of hydrolysis or transesterification.

This guide provides validated protocols for coupling primary and secondary amines with halobenzoic acid derivatives. It moves beyond generic "screening kits" to provide a mechanistic rationale for ligand and base selection, ensuring high yields and reproducibility in medicinal chemistry and process development workflows.

Mechanistic Considerations for Benzoate Scaffolds

The Electronic Paradox

Benzoic acid derivatives possess an Electron Withdrawing Group (EWG) (

-

Oxidative Addition (OA): The EWG decreases electron density on the aryl ring, making the C-X bond (X = Cl, Br, I) more susceptible to OA by the Pd(0) species. This step is generally fast for benzoates.

-

Reductive Elimination (RE): The rate-determining step is often the reductive elimination. While bulky ligands (e.g., BrettPhos, RuPhos) accelerate this via steric pressure, the EWG can stabilize the Pd(II)-Amido intermediate, potentially requiring higher temperatures to force elimination.

The Base Compatibility "Danger Zone"

The most common failure mode in coupling benzoates is ester hydrolysis or transesterification , not catalyst death.

-

/

- : A viable strong base option. It is bulky and non-nucleophilic, often tolerating esters where alkoxides fail.

-

/

Ligand & Catalyst Selection Guide

Selection must be dictated by the amine class and the substitution pattern of the benzoate.

Figure 1: Decision matrix for ligand selection based on nucleophile class. Proper matching of ligand sterics to the amine is critical for minimizing dehalogenation side-reactions.

Validated Experimental Protocols

Protocol A: The "Safe" Method (Methyl/Ethyl Benzoates)

Designed for substrates sensitive to hydrolysis. Uses a weak base and a highly active precatalyst.

Reagents:

-

Substrate: Methyl 4-bromobenzoate (1.0 equiv)

-

Nucleophile: Morpholine or Aniline derivative (1.2 equiv)

-

Catalyst: XPhos Pd G4 or BrettPhos Pd G4 (2-4 mol%)

-

Note: Using G4 precatalysts eliminates the induction period associated with Pd(OAc)2/Ligand mixing.

-

-

Base:

(2.0 equiv, anhydrous) -

Solvent: 1,4-Dioxane or Toluene (0.2 M)

Step-by-Step Methodology:

-

Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon/Nitrogen.

-

Loading: Add the aryl halide (if solid), base (

), and Pd-Precatalyst to the vial.-

Critical Step: If using a liquid amine, do not add yet. If solid amine, add now.

-

-

Inertion: Cap the vial (septum cap) and purge with inert gas for 5 minutes (vacuum/backfill x3).

-

Solvation: Add anhydrous solvent via syringe.

-

Amine Addition: Add the liquid amine via syringe.

-

Reaction: Heat the block to 80–100 °C for 12–24 hours.

-

Monitoring: Check LCMS at 2 hours. If starting material remains but no product forms, increase temp to 110 °C.

-

-

Workup: Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc. Concentrate and purify via flash chromatography.

Why this works: The Carbonate base is too weak to hydrolyze the ester at 100 °C in aprotic solvents, but the G4 precatalyst is active enough to drive the cycle without a strong base.

Protocol B: The "Fast" Method (tert-Butyl Benzoates / Amides)

Designed for sterically hindered substrates or when reaction speed is critical. Uses a stronger base.[1]

Reagents:

-

Substrate: tert-Butyl 2-chlorobenzoate (1.0 equiv)

-

Catalyst: RuPhos Pd G4 (2 mol%)

-

Base:

(1.4 equiv) -

Solvent: THF or Toluene (0.2 M)

Step-by-Step Methodology:

-

Loading: Charge vial with Pd-Precatalyst,

, and solid substrates inside a glovebox or under strict Schlenk conditions.-

Note:

is hygroscopic; moisture will create NaOH, which hydrolyzes esters rapidly.

-

-

Reaction: Add solvent and heat to 60–80 °C .

-

Time: These reactions are typically fast (1–4 hours) due to the strong base facilitating the deprotonation step.

Why this works: The tert-butyl ester is sterically resistant to nucleophilic attack by the tert-butoxide base (steric mismatch), allowing the base to function solely in the catalytic cycle.

Data Summary: Base & Substrate Compatibility

| Substrate Class | Recommended Base | Compatible Ligands | Risk Factor |

| Methyl/Ethyl Benzoate | BrettPhos, XPhos | High (Hydrolysis). Avoid alkoxides. | |

| tert-Butyl Benzoate | RuPhos, BINAP | Low. Sterics protect the ester. | |

| Benzamide | tBuBrettPhos | Low. Amides are robust.[2] | |

| Free Benzoic Acid | Not Recommended | N/A | Very High. Catalyst poisoning. Protocol: Esterify first. |

Troubleshooting & Optimization

Common Failure Modes

-

Ester Hydrolysis (Product is Acid):

-

Cause: Wet solvent or hygroscopic base (

absorbs water). -

Fix: Flame-dry glassware; use fresh anhydrous solvent; add 3Å molecular sieves to the reaction mixture.

-

-

Protodehalogenation (Ar-X

Ar-H):-

Cause: Reaction temperature too high or amine oxidation.

-

Fix: Switch to a bulkier ligand (e.g., switch from XPhos to BrettPhos) to accelerate Reductive Elimination over

-hydride elimination. Lower temperature.

-

-

No Conversion (Catalyst Death):

-

Cause: Chelation by ortho-substituents (e.g., o-methoxy benzoate).

-

Fix: Use Pd-PEPPSI-IPr catalyst. The NHC ligand binds tighter than phosphines, resisting displacement by chelating substrates.

-

Figure 2: Troubleshooting logic for common Buchwald-Hartwig failure modes specific to benzoate substrates.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-H Carbazole-Based Phosphine Ligands for the Pd-Catalyzed Electrophilic Amination of Aryl Halides. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

-

Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Buchwald–Hartwig Amination. Chemistry – A European Journal, 15(45), 12225-12229. [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). A Multi-Component Catalyst System for the Pd-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

Sources

Application Note: Green Chemistry Approaches to N-Formylation of Aminobenzoic Acids

Executive Summary

N-Formyl derivatives of aminobenzoic acids (e.g., N-formylanthranilic acid, N-formyl-4-aminobenzoic acid) are critical pharmacophores and intermediates in the synthesis of quinazolinones, benzimidazoles, and folate antagonists.[1] Traditional formylation methods often employ toxic reagents (chloral, carbon monoxide), corrosive anhydrides (acetic formic anhydride), or chlorinated solvents (DCM, chloroform), resulting in poor atom economy and hazardous waste streams.[1]

This guide details three validated Green Chemistry protocols for the N-formylation of aminobenzoic acids. These methods prioritize Atom Economy , Solvent Reduction , and Energy Efficiency , aligning with the 12 Principles of Green Chemistry.[1]

Mechanistic Insight

The N-formylation of aminobenzoic acids using formic acid or formate esters proceeds via a nucleophilic acyl substitution. Unlike aliphatic amines, the nucleophilicity of the amino group in aminobenzoic acids is attenuated by the electron-withdrawing carboxyl group (and its position, ortho vs para).

Reaction Pathway[2][3][4][5][6][7]

-

Activation: The carbonyl carbon of the formylating agent (Formic acid/Ethyl formate) is activated (often by auto-protonation or surface catalysis).

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, expelling a leaving group (water or ethanol), driving the equilibrium forward.[1]

Figure 1: General mechanism for the N-formylation of aminobenzoic acids.

Experimental Protocols

Protocol A: Catalyst-Free, Solvent-Free Thermal Formylation

Best for: Large-scale synthesis, simplicity, and high atom economy.[1] Principle: Formic acid acts as both reagent and solvent. The reaction is driven by thermal energy and the removal of water.

Materials

-

Substrate: 4-Aminobenzoic acid (PABA) or Anthranilic acid (10 mmol).

-

Reagent: Formic acid (85% aq. or 98%), 15–20 mmol (1.5–2.0 equiv).

-

Equipment: Round-bottom flask, reflux condenser (optional for lower temps), oil bath.

Procedure

-

Setup: Charge a 50 mL round-bottom flask with 10 mmol of the aminobenzoic acid.

-

Addition: Slowly add 1.5–2.0 equivalents of formic acid.

-

Note: The solid acid may not dissolve immediately.

-

-

Reaction: Heat the mixture to 60–80°C .

-

Observation: The mixture typically becomes a homogeneous melt or solution within 10–20 minutes.

-

Duration: Stir for 1–3 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.[2]

-

-

Workup (Green):

-

Allow the reaction mixture to cool to room temperature.

-

Precipitation: Add 10 mL of cold water (or ice-cold ethanol if solubility is high). The N-formyl product usually precipitates as a white/off-white solid.

-

Filtration: Filter the solid and wash with 2 x 5 mL cold water.

-

Drying: Dry in a vacuum oven at 50°C.

-

-

Recrystallization (if needed): Ethanol/Water (1:1).

Validation Data:

-

Yield: >90%

-

Atom Economy: High (Byproduct is water).

-

Ref: [1, 2]

Protocol B: Microwave-Assisted Synthesis (Solid Phase)

Best for: High-throughput screening, rapid library generation.[1] Principle: Dielectric heating of the polar reaction medium accelerates the rate-determining step.

Materials

-

Substrate: Aminobenzoic acid (1.0 mmol).

-

Reagent: Formic acid (2.0 mmol) or Ammonium Formate (1.5 mmol).

-

Support (Optional): Silica gel (200 mg) or ZnO (10 mol%) can act as a heat sink and catalyst.[1]

-

Equipment: Microwave reactor (e.g., CEM or Anton Paar) or modified domestic microwave (with safety precautions).

Procedure

-

Preparation:

-

Method A (Liquid FA): Mix 1.0 mmol amine and 2.0 mmol formic acid in a microwave vial. Cap loosely or use a pressure-rated vessel.

-

Method B (Solid Donor): Grind 1.0 mmol amine with 1.5 mmol ammonium formate. Transfer to vial.

-

-

Irradiation:

-

Power: 200 W (Dynamic mode).

-

Temperature: Target 80–90°C.

-

Time: 2–5 minutes.

-

-

Workup:

-

Cool the vessel.[3]

-

Extract the residue with hot ethanol (5 mL). Filter off any solid catalyst (Silica/ZnO).

-

Concentrate the filtrate to obtain the product.

-

Validation Data:

-

Time: <5 minutes vs. 3 hours (thermal).

-

Yield: 85–95%.

-

Ref: [3, 4]

Protocol C: Mechanochemical Synthesis (Ball Milling)

Best for: True solvent-free "Green" synthesis, insoluble substrates.[1] Principle: Mechanical energy (shear and impact) drives the reaction at room temperature, often utilizing a solid formyl donor like N-formylsaccharin.

Materials

-

Substrate: Aminobenzoic acid (1.0 mmol).

-

Reagent: N-Formylsaccharin (1.0 mmol) OR Formic acid (1.0 mmol) adsorbed on Silica (500 mg).

-

Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrational Mill.[1]

-

Jar/Balls: Stainless steel or Zirconia (10 mL jar, 2 x 10 mm balls).

Procedure

-

Loading: Place the amine and the formylating agent into the milling jar.

-

Milling:

-

Frequency: 20–30 Hz.

-

Time: 20–40 minutes.

-

Note: Pause every 10 mins to scrape down sides if sticking occurs.

-

-

Workup:

-

For N-Formylsaccharin: The byproduct is saccharin. Wash the solid mixture with saturated NaHCO₃ solution (saccharin dissolves as sodium salt; N-formyl aminobenzoic acid remains or dissolves depending on pH—careful pH adjustment to pH 4–5 precipitates the product).

-

For Silica-FA: Wash with warm ethanol, filter silica, and evaporate.[1]

-

Validation Data:

-

E-Factor: Approaches zero (excluding wash solvents).

-

Yield: 80–90%.

-

Ref: [5, 6]

Comparative Analysis

| Feature | Thermal (Protocol A) | Microwave (Protocol B)[1] | Mechanochemical (Protocol C) |

| Reaction Time | 1–3 Hours | 2–5 Minutes | 20–40 Minutes |

| Solvent Use | None (Neat) | None/Minimal | None |

| Scalability | High (kg scale) | Low/Medium (Batch) | Medium (Continuous extrusion possible) |

| Energy Input | Moderate (Heating) | Low (Targeted) | Low (Mechanical) |

| Yield | >90% | 85–95% | 80–90% |

| Greenness | High | Very High | Very High |

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Deactivation by -COOH group. | Increase temperature to 90°C or use 10 mol% ZnO catalyst. |

| Poor Solubility | Zwitterionic nature of substrate. | Use Protocol A (Hot Formic Acid dissolves most aminobenzoic acids). |

| O-Formylation | Competitive reaction with -OH (if present). | Formic acid thermal methods are highly N-selective. Avoid mixed anhydrides. |

| Sticky Product | Incomplete removal of formic acid. | Triturate the crude solid with hexanes or cold water. |

Safety & Sustainability Profile

-

Formic Acid: Corrosive and causes burns. Handle in a fume hood. However, it degrades to CO₂ and H₂O, leaving no persistent environmental residue.[1]

-

Atom Economy: The only byproduct is water (Protocol A/B), making these methods ~90% atom economical.[1]

-

Waste: Aqueous waste streams are acidic but easily neutralized. No halogenated waste is generated.

References

-

Jung, S. H., et al. (2002).[1] A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-150.[1] Link[1]

-

Bandgar, B. P., et al. (2011).[1][4] Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251.[1][4] Link

-

Maleki, B., et al. (2013).[1] An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions. Comptes Rendus Chimie, 16(10), 929-935.[1] Link[1]

-

Kim, J. G., & Jang, D. O. (2010).[1][5] Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.[1] Link[1]

-

Carbone, M., et al. (2022).[1] From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry, 18, 1188–1196.[1] Link[1]

-

Porcheddu, A., et al. (2022).[1] N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(17), 5450.[1] Link[1]

Sources

- 1. scielo.br [scielo.br]

- 2. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Formylated PABA Derivatives

Topic: Removal of Unreacted p-Aminobenzoic Acid (PABA) from Formylated Products Ticket ID: CHEM-PUR-004 Status: Active Analyst: Senior Application Scientist

Diagnostic & Triage: Understanding the Impurity

Before initiating a purification workflow, it is critical to understand the physicochemical distinction between your starting material (PABA) and your product (e.g., N-formyl-4-aminobenzoic acid). This guide relies on the basicity difference between the amine and the amide.

| Feature | Impurity: p-Aminobenzoic Acid (PABA) | Product: N-Formyl Derivative | Differentiation Strategy |

| Functional Group | Primary Amine (–NH₂) | Formamide (–NHCHO) | Basicity |

| pKa (Base) | ~4.85 (Conjugate Acid) | < 0 (Neutral in dilute acid) | Acid Extraction |

| pKa (Acid) | ~2.38 (Carboxylic Acid) | ~3.5–4.0 (Carboxylic Acid) | pH Control |

| Solubility | Amphoteric; Soluble in dilute HCl and NaOH | Soluble in NaOH; Insoluble in dilute HCl | Partition Coefficient |

Purification Decision Matrix

Use the following logic tree to select the appropriate workflow for your specific scale and purity requirements.

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and purity constraints.

Troubleshooting Workflows

Method A: The "pH Swing" Extraction (Recommended for Bulk)

Principle: PABA contains a basic amine that protonates in dilute acid to form a water-soluble ammonium salt. The formylated product is an amide, which remains neutral and stays in the organic layer.

Reagents:

-

Ethyl Acetate (EtOAc) or 2-MeTHF

-

1M Hydrochloric Acid (HCl)

-

Brine (Saturated NaCl)

Protocol:

-

Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

-

Note: If the product is not fully soluble, add a small amount of THF, but avoid alcohols (methanol/ethanol) as they are miscible with water.

-

-

Acid Wash: Transfer to a separatory funnel. Wash the organic layer twice with 1M HCl (30% of organic volume).

-

Validation: Check the pH of the aqueous layer.[3] It must be pH < 2 to ensure full protonation of PABA.

-

Neutral Wash: Wash the organic layer once with water, then once with brine.

-

Drying: Dry over anhydrous

, filter, and concentrate.

Self-Validating Check: Spot the organic layer on a TLC plate against authentic PABA. If a PABA spot persists, repeat the acid wash.

Method B: Recrystallization (Polishing Step)

Principle: PABA and N-formyl PABA have distinct solubility profiles in ethanol/water mixtures. The formylated product is typically less soluble in cold polar solvents than the free amine.

Protocol:

-

Solvent Selection: Use Ethanol/Water (9:1) or Methanol/Water .

-

Reflux: Suspend the crude solid in the minimum amount of Ethanol. Heat to reflux until dissolved.

-

Precipitation: Add hot water dropwise until slight turbidity persists. Add a drop of ethanol to clear it.

-

Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C) for 1 hour.

-

Filtration: Filter the crystals and wash with cold Ethanol/Water (1:1).

-

Why: PABA remains soluble in the mother liquor; the pure formylated product crystallizes out.

-

Method C: Resin Scavenging (High Value/Small Scale)

Principle: Use a solid-supported aldehyde or isocyanate resin to covalently bind unreacted PABA, allowing the product to be eluted.

Reagents:

-

Polystyrene-supported Benzaldehyde (PS-Benzaldehyde) or Isocyanate resin.

-

Dichloromethane (DCM) or DMF.

Protocol:

-

Dissolve crude mixture in DCM.

-

Add 3–5 equivalents (relative to expected PABA impurity) of PS-Benzaldehyde resin.

-

Add a catalytic amount of acetic acid.

-

Shake at room temperature for 4–12 hours.

-

Filter out the resin. The filtrate contains the purified formylated product.

Visualizing the Chemistry

The following diagram illustrates the chemical separation occurring in Method A (Extraction).

Figure 2: Mechanism of amine removal via acid-base extraction. The basic amine partitions into the aqueous phase upon protonation.

Frequently Asked Questions (FAQ)

Q: Will 1M HCl hydrolyze my formyl group? A: Generally, no. The N-formyl group is relatively stable compared to other amides. It is stable to the acidic conditions used for Boc removal (e.g., TFA).[4] However, avoid heating the acidic mixture. Perform the extraction at room temperature or 0°C to minimize hydrolysis risk [1].

Q: My product precipitates when I add the 1M HCl. What should I do? A: This suggests your product has low solubility in the organic solvent (EtOAc) or the product's carboxylic acid group is precipitating.

-

Fix: Add a more polar co-solvent like THF to the organic layer.

-

Alternative: If the precipitate is the product, filter it off![5] Wash the solid cake with 1M HCl on the filter to remove surface PABA, then wash with water.

Q: I used Method A, but TLC still shows a faint spot for PABA. A: PABA is zwitterionic and can be tricky.

-

Fix: Ensure your aqueous layer pH is truly < 2.

-

Fix: If the PABA spot persists, it might be "dragged" into the organic layer by the product (ion-pairing). Perform a "Back-Extraction": Extract the acidic aqueous layer once with fresh EtOAc to recover any trapped product, then discard the aqueous layer. Combine organic layers and wash with 0.5M HCl again.

Q: Can I use chromatography instead? A: Yes, but it is often unnecessary. If you must, use a gradient of DCM:MeOH. PABA is highly polar and will streak or stay at the baseline on silica unless you add 1% Acetic Acid to the eluent. The formylated product usually elutes much earlier than the free amine.

References

-

BenchChem. (2025). Protecting Group Strategies Involving N-Formylation in Peptide Synthesis. BenchChem Application Notes. Link

-

ChemicalBook. (2024). 4-Aminobenzoic acid Properties and pKa Data. ChemicalBook CAS Database. Link

-

Sigma-Aldrich. (2025). 4-Aminobenzoic acid ReagentPlus Specification Sheet. Merck KGaA. Link

-

Google Patents. (2003). Method for preparing p-aminobenzoic acid (WO2003072534A1). Google Patents. Link

-

Common Organic Chemistry. (2025). Amide Bond Formation and Workup Strategies. Common Organic Chemistry. Link

Sources

Technical Support Center: Selective Formylation of Benzoic Acid Derivatives

The following Technical Support Guide is designed for researchers and process chemists working with benzoic acid derivatives. It addresses the specific challenge of preventing di-formylation and ensuring mono-selectivity during aldehyde introduction.

Subject: Troubleshooting & Prevention of Di-Formylation Side Reactions Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide [v2.4]

Executive Summary & Mechanistic Scope

The Core Problem: Benzoic acid derivatives—particularly those activated by electron-donating groups (e.g., -OMe, -OH, -NR2)—are prone to over-reaction during formylation. Whether using electrophilic aromatic substitution (EAS) or organometallic lithiation, the introduction of the first formyl group (-CHO) alters the electronic landscape of the ring.

-

In EAS (Vilsmeier-Haack, Duff): The -CHO group is electron-withdrawing (deactivating). Theoretically, this should stop a second reaction. However, in highly activated systems (e.g., resorcinol or phloroglucinol derivatives), the activating groups overpower the deactivation, leading to di-formylation.

-

In Directed Ortho Metalation (DoM): The challenge is kinetic.[1] If the quenching electrophile (DMF) is present in excess or added incorrectly, the formed product can undergo a second lithiation or "double-addition."

This guide provides self-validating protocols to enforce mono-selectivity.

Protocol Module A: The Vilsmeier-Haack System

Best For: Activated Benzoic Esters, Methoxy-benzamides, and Electron-Rich Arenes.

The Mechanism of Failure (Di-formylation)

In highly activated substrates (e.g., 3,5-dimethoxybenzoic acid esters), the Vilsmeier reagent (chloroiminium salt) is potent enough to attack a second time even after the first aldehyde is installed, especially if the temperature drifts >20°C.

Optimized Mono-Selective Protocol

Reagents:

-

Reagent Formation (The "Cold Start"):

-

Cool anhydrous DMF to 0°C under Argon.

-

Add

dropwise.[2] Crucial: Stir for 30 mins at 0°C. Do not let T > 5°C. This ensures the Vilsmeier salt is fully formed and not degrading.

-

-

Substrate Addition:

-

Dissolve substrate in minimal MeCN.

-

Add slowly to the Vilsmeier reagent at 0°C.

-

-

Thermal Gating:

-

Warm to Room Temperature (RT) only if TLC shows no conversion after 1 hour.

-

Hard Stop: Do not exceed 40°C. Higher temperatures lower the energy barrier for the second attack.

-

-

Quench:

-

Pour into ice/sodium acetate (aq). The hydrolysis of the iminium intermediate is exothermic; heat spikes here can cause polymerization.

-

Visualization: Vilsmeier Selectivity Pathway

Caption: Kinetic competition in Vilsmeier-Haack. Excess heat or reagent pushes the Mono-Iminium intermediate toward the undesired Di-Formyl species.

Protocol Module B: Directed Ortho Metalation (DoM)

Best For: Protected Benzoic Acids (Oxazolines, Amides) requiring specific ortho-substitution.

The Mechanism of Failure (The "Double Dip")

A common error is "Normal Addition" (adding Electrophile to Lithiated Species).

-

Lithium species (

) reacts with DMF -

If mixing is poor,

attacks the product again, or the product acts as a new directing group for a second lithiation.

Optimized Mono-Selective Protocol: "Inverse Addition"

Reagents: n-BuLi (1.1 eq), TMEDA (1.1 eq), DMF (3.0 eq).

-

Lithiation:

-

Cool substrate/TMEDA in THF to -78°C.

-

Add n-BuLi dropwise. Stir 1h at -78°C.

-

-

The Inverse Quench (Critical Step):

-

Prepare a separate flask with anhydrous DMF (excess, 3-5 eq) in THF at -78°C.

-

Cannulate the lithiated substrate solution into the DMF solution rapidly.

-

Why? This ensures the

species always encounters a vast excess of DMF, making the kinetics of mono-reaction infinitely more favorable than finding a reacted product to attack again.

-

-

Workup:

-

Acidic hydrolysis (HCl) is required to release the aldehyde from the amino-alkoxide intermediate.

-

Protocol Module C: Titanium-Mediated ( )

Best For: Highly sensitive Phenolic Benzoic Derivatives (e.g., Salicylic acid derivatives).

This method uses Dichloromethyl Methyl Ether (DCME) and is superior for preventing di-formylation in phenols because the Titanium coordinates the phenoxide, locking the geometry.

Protocol:

-

Dissolve phenol in DCM (

M). -

Add

(2.2 eq) at 0°C. Solution turns deep red/yellow (phenoxide complex). -

Add DCME (1.1 eq) dropwise.

-

Self-Validating Check: The reaction usually completes in <1 hour.[3] Extended stirring promotes polymerization.

Troubleshooting & FAQs

Q1: I see a mass peak of M+28 in my LCMS. Is this di-formylation?

Diagnosis: Yes. The atomic mass of a formyl group (-CHO) is 29, but it replaces a Hydrogen (1). Net mass gain = 28. Fix:

-

Vilsmeier: Reduce

to 0.95 eq. It is better to have unreacted starting material (easy to separate) than di-formyl byproducts (hard to separate). -

Duff Reaction: This reaction is notorious for M+28 (di-formylation) and M+12 (methylene bridge polymerization). Switch to the

method (Module C).

Q2: My reaction turns into a black tar/polymer.

Diagnosis: Polymerization via "Phenol-Formaldehyde" type resin formation.[3] This happens when the reaction is too hot or too concentrated. Fix:

-

Dilution: Run the reaction at 0.05 M instead of 0.5 M.

-

Quench: Use a buffered quench (Sodium Acetate) rather than strong base/acid, which catalyzes polymerization of the aldehyde product.

Q3: Regioselectivity is poor (Ortho vs Para mixture).

Diagnosis: Steric control failure. Fix:

-

Switch to DoM: If you have a Directing Group (amide/methoxyl), DoM is 100% ortho-selective due to the chelation mechanism [6].

-

Blocking: If using EAS, consider installing a transient blocking group (e.g., Bromine) at the para position, formylating, and then removing the Bromine (hydrodehalogenation).

Comparative Data: Reagent Selectivity

| Reagent System | Active Species | Risk of Di-Formylation | Selectivity Driver | Recommended Substrate |

| Vilsmeier-Haack | Chloroiminium Ion | Moderate | Electronic (Para > Ortho) | Anisoles, Tertiary Anilines |

| Duff Reaction | Iminium/Methide | High | Ortho (via H-bond) | Phenols (Simple) |

| Reimer-Tiemann | Dichlorocarbene | Low | Ortho (Chelation) | Phenols (Robust) |

| DoM (Lithiation) | Organolithium | Low (if Inverse Addn) | Ortho (Coordination) | Amides, Carbamates |

| TiCl4 / DCME | Ti-Complex | Very Low | Ortho (Rigid Complex) | Electron-Rich Phenols |

References

-

Vilsmeier-Haack Mechanism & Scope: Jones, G.; Stanforth, S. P.[4] The Vilsmeier Reaction of Non-Aromatic Compounds.[5] Organic Reactions, 2000 , 56, 355–659.[4] Link

-

Titanium Mediated Formylation: Garcia, O.; Nicolas, E.; Albericio, F. o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4.[6] Tetrahedron Letters, 2003 , 44(27), 4961–4963. Link

-

Duff Reaction Selectivity: A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 2016 .[7] Link

-

Directed Ortho Metalation (DoM): Snieckus, V. Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews, 1990 , 90, 879.[8] Link

-

BenchChem Protocols: Troubleshooting side reactions during the formylation step. BenchChem Technical Notes.[3] Link

-

Lithiation Handling: Directed Ortho Metalation (DOM).[9] Organic Chemistry Portal.[10] Link

Sources

- 1. uwindsor.ca [uwindsor.ca]